Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Key structural features include:
- Pyrido[2,3-d]pyrimidine core: A fused bicyclic system with a pyrimidine ring (positions 1–4) and a pyridine ring (positions 5–8), contributing to planar rigidity and hydrogen-bonding capacity.
- Substituents: A 2-fluorobenzylthio group at position 2, introducing sulfur-based hydrophobicity and fluorine-mediated electronic effects. A methyl ester at position 6, offering metabolic stability and synthetic versatility. The compound’s synthesis likely involves cyclocondensation of thiouracil derivatives with aldehydes or ketones, followed by functionalization via nucleophilic substitution or esterification, as seen in analogous pyrimidine syntheses .
Properties
IUPAC Name |
methyl 2-[(2-fluorophenyl)methylsulfanyl]-7-methyl-4-oxo-5-phenyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-13-17(22(29)30-2)18(14-8-4-3-5-9-14)19-20(25-13)26-23(27-21(19)28)31-12-15-10-6-7-11-16(15)24/h3-11,18H,12H2,1-2H3,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGPTGLOWCNXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3F)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
Synthesis and Structure
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves nucleophilic substitution reactions followed by cyclization processes. The structural modifications at various positions (C-2, C-6, and N-8) are crucial for enhancing biological activity. The target compound features a thioether linkage with a fluorobenzyl group and a carboxylate moiety that may influence its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. The compound was evaluated against various cancer cell lines using the MTT assay to determine its cytotoxic effects.
- Cell Line Studies :
- The compound exhibited significant cytotoxicity against several human cancer cell lines including HeLa (cervical cancer), HT29 (colon cancer), and HepG2 (liver cancer). Total growth inhibition (TGI) values were reported at concentrations ranging from 20 µg/ml to 49 µg/ml across different cell lines .
- An additional study indicated that derivatives with similar structures showed IC50 values as low as 0.28 µM against eEF-2K in breast cancer cells .
| Cell Line | TGI (µg/ml) |
|---|---|
| HeLa | 20 |
| HT29 | 35 |
| HepG2 | 41 |
| MDA-MB-231 | 0.28 |
Antibacterial Activity
The compound's antibacterial efficacy was assessed using the disc diffusion method against Gram-positive and Gram-negative bacteria. Preliminary results indicated that related pyrido[2,3-d]pyrimidine derivatives exhibited varying degrees of antibacterial activity .
Anti-inflammatory Activity
Pyrido[2,3-d]pyrimidine derivatives have also shown promise in anti-inflammatory applications. The inhibition of COX-2 activity was reported with some derivatives demonstrating IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by:
- Substituents on the Pyrimidine Ring : Variations at positions C-6 and N-8 significantly affect the potency against cancer cell lines.
- Thioether Linkage : The presence of a thioether group may enhance lipophilicity and cellular uptake.
Case Studies
- Study on Antitumor Effects : A comprehensive study evaluated various pyrido[2,3-d]pyrimidines for their antitumor effects using multiple cell lines and identified key structural features that correlate with increased cytotoxicity .
- In Vivo Studies : Animal models demonstrated that certain derivatives could significantly reduce tumor size while exhibiting low systemic toxicity .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that integrate thioether formation and pyrimidine ring construction. The structural characterization is often performed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and single-crystal X-ray diffraction to confirm the molecular structure and purity of the synthesized compound .
Anticancer Properties
Research has indicated that derivatives of pyrido-pyrimidine compounds exhibit notable anticancer activity. For instance, similar compounds have been screened against various human cancer cell lines, demonstrating significant antiproliferative effects. The National Cancer Institute's screening programs have identified several promising candidates from related structures that warrant further investigation .
Antimicrobial Activity
The compound's structural analogs have shown potential antimicrobial properties. Studies have reported that certain thioxo-pyrimidine derivatives possess activity against a range of microbial pathogens, suggesting that methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate might also exhibit similar effects .
Analgesic Effects
Some derivatives within the same chemical family have been noted for their analgesic properties. This suggests that this compound could be explored for pain management therapies in clinical settings .
Neurological Applications
Given the structural complexity and the presence of multiple functional groups in this compound, there is potential for neurological applications as well. Compounds with similar frameworks have been investigated for neuroprotective effects and cognitive enhancement in preclinical models .
Recent studies have highlighted the synthesis of related thiazolo-pyrimidine derivatives with anticancer properties evaluated in vitro against various cancer cell lines including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). Notably, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent activity that could be further explored for drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Pharmacological Relevance
The pyrido[2,3-d]pyrimidine core is structurally distinct from related heterocycles like thiazolo[3,2-a]pyrimidines (e.g., Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, ). Key differences include:
- Ring puckering : In thiazolo[3,2-a]pyrimidines, the pyrimidine ring adopts a flattened boat conformation (C5 deviation: 0.224 Å), while pyrido[2,3-d]pyrimidines exhibit planar rigidity due to fused aromaticity .
- Bioactivity : Thiazolo-pyrimidines are associated with antimicrobial and anti-inflammatory properties, whereas pyrido-pyrimidines are explored for kinase inhibition and anticancer activity .
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison
*Calculated based on molecular formula.
- Electron-Withdrawing Groups (EWGs) : The target compound’s 2-fluorobenzylthio group combines moderate hydrophobicity (logP ~3.2 estimated) with enhanced metabolic stability compared to nitrile or benzylidene analogs .
- Aromatic Substitution : The 2-fluoro substituent in the target compound may improve membrane permeability over bulkier groups like 2,4,6-trimethoxybenzylidene in , which increases steric hindrance (dihedral angle: 80.94° with benzene ring) .
Crystallographic and Hydrogen-Bonding Profiles
- Intermolecular Interactions : The target compound’s ester carbonyl and pyrimidine N-H groups likely participate in C—H···O/N hydrogen bonds, akin to bifurcated C—H···O interactions observed in (chain formation along c-axis) .
Q & A
Basic Synthesis Methodology
Q: What are the established synthetic routes for this compound, and how do reaction conditions influence yield? A: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, fluorinated pyrimidine derivatives are synthesized under mild, metal-free conditions using β-CF₃-aryl ketones, achieving yields of 65–92% . Key steps include:
- Thioether formation : Reacting 2-fluorobenzyl thiol with a pyridopyrimidine precursor.
- Cyclization : Acid- or base-catalyzed cyclization to form the tetrahydropyrido[2,3-d]pyrimidine core.
- Optimization : Reaction time (6–24 hours) and temperature (60–100°C) significantly impact yield. For instance, extended reaction times (>18 hours) reduce byproduct formation in analogous syntheses .
Advanced Synthesis: Substituent Effects
Q: How do substituents on the benzyl or pyrimidine moieties affect synthetic efficiency? A: Electron-withdrawing groups (e.g., -F, -NO₂) on the benzyl ring enhance reaction rates but may reduce solubility, requiring polar solvents (DMF, DMSO). For example:
- 2-Fluorobenzyl derivatives : Achieve 85–90% yield due to favorable electronic effects .
- Methyl groups : At the 7-position, steric hindrance necessitates longer reaction times (24–48 hours) .
Data from analogous compounds show that para-substituted aryl groups improve crystallinity, aiding purification .
Basic Structural Characterization
Q: What spectroscopic and spectrometric techniques are critical for confirming the structure? A: Essential methods include:
- ¹H/¹³C/¹⁹F NMR : Assign peaks for the 2-fluorobenzyl thioether (δ 4.3–4.7 ppm for SCH₂), pyrimidine carbonyl (δ 165–170 ppm), and aromatic protons (δ 7.0–8.2 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR : Validate carbonyl stretches (C=O at 1680–1720 cm⁻¹) and thioether (C-S at 650–750 cm⁻¹) .
Advanced Structural Analysis via X-ray Crystallography
Q: How does X-ray crystallography resolve ambiguities in molecular conformation? A: Single-crystal X-ray studies reveal:
- Bond lengths/angles : The thioether S-C bond averages 1.81 Å, and the pyrimidine ring adopts a boat conformation .
- Intermolecular interactions : Fluorine participates in weak C-F···H-C hydrogen bonds (2.8–3.2 Å), stabilizing the crystal lattice .
- Torsional angles : The 2-fluorobenzyl group exhibits a dihedral angle of 55–65° relative to the pyrimidine plane, minimizing steric clash .
Data Contradictions in NMR Assignments
Q: How to resolve conflicting NMR signals for overlapping protons in complex regions? A: Strategies include:
- 2D NMR (COSY, HSQC) : Differentiate aromatic protons in crowded regions (δ 7.0–8.0 ppm) .
- Variable-temperature NMR : Resolve dynamic effects causing signal broadening, particularly for NH or rotameric thioether groups .
- Isotopic labeling : Use deuterated analogs to simplify splitting patterns in crowded regions.
Electron Density Mapping for Reactive Sites
Q: How can electron density maps guide functionalization at specific positions? A: X-ray-derived electron density maps identify nucleophilic/electrophilic regions:
- C-6 carboxylate : High electron density at the carbonyl oxygen (ρ = 1.2 eÅ⁻³) suggests susceptibility to nucleophilic attack .
- C-2 thioether : Moderate density (ρ = 0.8 eÅ⁻³) indicates potential for oxidation to sulfoxide/sulfone derivatives .
Structure-Activity Relationship (SAR) Hypotheses
Q: What structural features may influence biological activity? A: Based on analogous fluorinated pyrimidines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
